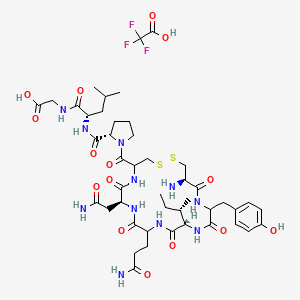
Oxytocin free acid (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxytocin free acid (TFA) is a synthetic peptide derivative of oxytocin, a hormone known for its role in social bonding, sexual reproduction, childbirth, and the period after childbirth. Oxytocin is a nonapeptide (composed of nine amino acids) with a disulfide bridge between cysteine residues. The free acid form of oxytocin is often used in research and industrial applications due to its stability and ease of handling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin free acid typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc-SPPS (9-fluorenylmethoxycarbonyl solid-phase peptide synthesis): This method involves the protection of the amino group with the Fmoc group, which is removed using a base like piperidine.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane.
Industrial Production Methods: Industrial production of oxytocin free acid follows similar principles but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: Oxytocin free acid can undergo oxidation to form disulfide bonds, which are crucial for its biological activity.
Common Reagents and Conditions:
Oxidation: Iodine in methanol or hydrogen peroxide in aqueous solution.
Reduction: DTT or TCEP in aqueous buffer.
Substitution: Alkyl halides in organic solvents.
Major Products:
Oxidation: Formation of disulfide-linked oxytocin.
Reduction: Linear oxytocin with free thiol groups.
Substitution: Modified oxytocin with alkylated cysteine residues.
Wissenschaftliche Forschungsanwendungen
Oxytocin free acid has a wide range of applications in scientific research:
Wirkmechanismus
Oxytocin exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways involving calcium ions and phospholipase C, leading to various physiological responses such as uterine contractions and milk ejection during breastfeeding . The receptor is expressed in various tissues, including the brain, uterus, and mammary glands .
Similar Compounds:
Uniqueness: Oxytocin free acid is unique due to its specific role in social bonding and reproductive functions. Unlike vasopressin and desmopressin, oxytocin has a more pronounced effect on social behaviors and emotional responses .
Eigenschaften
Molekularformel |
C45H66F3N11O15S2 |
|---|---|
Molekulargewicht |
1122.2 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H65N11O13S2.C2HF3O2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59;3-2(4,5)1(6)7/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59);(H,6,7)/t22-,25-,26?,27-,28?,29-,30?,31-,35-;/m0./s1 |
InChI-Schlüssel |
RCBNCOOXQDFEDS-LWIWHTLPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
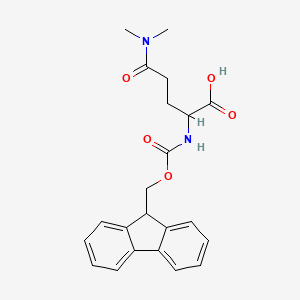
![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)
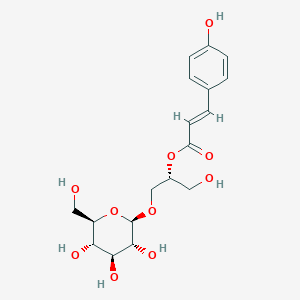
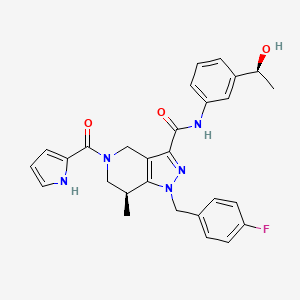


![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)
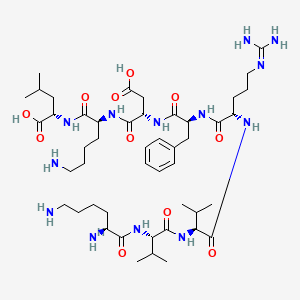
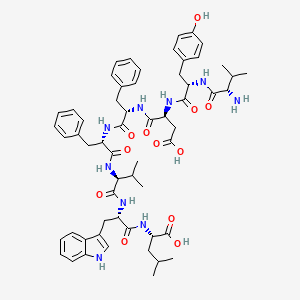
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)
